1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]
Overview
Description
1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] is a chemical compound with the molecular formula C15H21NO and a molecular weight of 231.33 g/mol This compound is characterized by its spiro structure, which consists of a piperidine ring fused to an isobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor molecule in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. Purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3H-Spiro[2-benzofuran-1,4’-piperidine]: Similar in structure but lacks the trimethyl groups.
1,3-Dihydro-1,3,3-trimethylspiro naphth [2,1-b] oxazine: Shares the spiro structure but differs in the fused ring system.
Uniqueness
1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] is unique due to its specific spiro structure and the presence of trimethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1',3,3-trimethylspiro[2-benzofuran-1,4'-piperidine] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-14(2)12-6-4-5-7-13(12)15(17-14)8-10-16(3)11-9-15/h4-7H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDIWUZTAJMGNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3(O1)CCN(CC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.